2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-19-15(14-8-4-2-5-9-14)12-18-17(19)22-13-16(21)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRWQCSSFLTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has diverse applications in scientific research:
Medicinal Chemistry: It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a reagent or catalyst in organic synthesis reactions, facilitating the formation of complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Imidazole vs. Thiazole Core
- The target compound’s imidazole core differs from thiazole-based derivatives (e.g., 9o, 9h). Thiazole-containing analogues exhibit potent fungicidal activity (up to 75% inhibition), suggesting that sulfur-containing heterocycles are critical for targeting fungal enzymes . However, imidazole derivatives (e.g., ’s trifluoromethyl-imidazole-pyridine compounds) may offer alternative binding modes due to nitrogen-rich aromaticity .
Substituent Effects
- Fluorine Incorporation : Fluorinated phenyl groups (e.g., 4-fluorophenyl in ) are common in agrochemicals, enhancing metabolic stability and membrane permeability. The absence of fluorine in the target compound may reduce its environmental persistence but could limit potency compared to fluorinated analogues.
- Piperidine vs.
Biological Activity
The compound 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is a member of the imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Profile
The compound's structure features an imidazole ring, a sulfanyl group, and a piperidine moiety. This unique combination contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18N2S |
| CAS Number | 462067-14-7 |
The biological activity of imidazole derivatives often involves their interaction with various biological targets. The sulfanyl group can participate in redox reactions, while the imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may exhibit its effects through:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Antimicrobial Activity: Interaction with microbial cell structures or metabolic processes.
Antimicrobial Properties
Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For example, studies report:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 2-Methylimidazole | E. coli | 5.12 |
| 5-Nitroimidazole | S. aureus | 3.45 |
| 2-(Phenylthio)imidazole | MRSA | 4.67 |
These findings suggest that the compound may also possess similar antimicrobial efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies:
These results indicate that the compound could be a candidate for further development as an enzyme inhibitor in therapeutic applications.
Case Studies
A recent study synthesized several piperidine derivatives and evaluated their biological activities, including the compound . The findings showed promising results in both antimicrobial and enzyme inhibition assays, indicating its potential as a therapeutic agent.
Study Overview
In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria while also showing significant enzyme inhibition properties.
Preparation Methods
Convergent Synthesis
-
Parallel Preparation : Synthesize imidazole-thiol and piperidine-ketone segments separately.
-
Coupling : Combine via nucleophilic aromatic substitution (NAS) using CuI catalysis in dimethylacetamide (DMAc).
Advantages : Modularity (75–80% overall yield).
Limitations : Requires strict anhydrous conditions.
Linear Synthesis
-
Sequential Assembly : Build imidazole core → introduce sulfanyl group → conjugate piperidine-ketone.
Advantages : Fewer purification steps (68–73% overall yield).
Limitations : Accumulation of byproducts in multistep reactions.
Industrial-Scale Considerations and Green Chemistry
Scaling up synthesis necessitates addressing:
-
Solvent Recovery : THF and DMF are energy-intensive to reclaim. Alternatives like cyclopentyl methyl ether (CPME) show promise (Table 5).
-
Catalyst Recycling : Immobilized Cu catalysts on mesoporous silica reduce heavy metal waste.
-
Waste Streams : NH4I and K2S2O8 require neutralization to prevent iodide/persulfate pollution.
Environmental Metrics Comparison :
| Metric | Traditional Method | Green Method |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 34 |
| E-Factor | 12.4 | 5.2 |
| Energy Consumption (kWh/kg) | 48 | 29 |
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) for the target compound include:
-
Purity : ≥98% by HPLC (C18 column, 0.1% TFA/ACN gradient).
-
Residual Solvents : <500 ppm THF (ICH Q3C guidelines).
-
Stereochemical Integrity : Confirmed via - NOESY (Nuclear Overhauser Effect Spectroscopy).
Stability Data :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH (1 month) | 1.2 | Oxidized sulfanyl |
| Light (ICH Q1B) | 2.8 | Imidazole ring-opening |
Q & A
Q. Key Optimization Strategies :
Q. Table 1: Comparison of Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole formation | H2SO4, 80°C, 12h | 65–70 | |
| Piperidine coupling | DCM, DIEA, RT, 6h | 75–80 | |
| Thioether formation | NaH, THF, 0°C → RT | 60–65 |
Which spectroscopic and computational techniques are critical for structural characterization?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., piperidine protons at δ 2.5–3.5 ppm; imidazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 354.15) .
- DFT Studies : Geometry optimization and electronic property analysis (e.g., HOMO-LUMO gaps for reactivity prediction) .
Advanced Tip : Combine experimental data with DFT-calculated IR spectra to resolve ambiguities in functional group assignments .
How can contradictory biological activity data across studies be resolved?
Advanced
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls .
- Purity Validation : Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere .
- Dose-Response Curves : Perform IC50 determinations in triplicate to assess reproducibility .
Example : A study reported IC50 = 12 µM against E. coli, while another found no activity. This discrepancy could stem from differences in bacterial strain or compound solubility .
What computational approaches predict the compound’s biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like CYP450 or kinases. Prioritize targets with docking scores ≤ -7.0 kcal/mol .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the imidazole sulfur) for target engagement .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
Case Study : DFT studies revealed strong electron-withdrawing effects at the sulfanyl group, suggesting potential inhibition of redox-sensitive targets .
How can by-products during synthesis be identified and minimized?
Q. Advanced
- LC-MS Analysis : Detect by-products (e.g., over-oxidized sulfones or dimerized imidazoles) early in the synthesis .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Reagent Stoichiometry : Limit excess NaH in thioether formation to prevent base-mediated degradation .
What strategies validate target engagement in cellular assays?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- Knockdown/Overexpression : Use siRNA or CRISPR to correlate target expression with activity .
How to design analogs for structure-activity relationship (SAR) studies?
Q. Advanced
- Core Modifications : Replace piperidine with morpholine or introduce halogen substituents on the phenyl ring .
- Bioisosteres : Substitute sulfanyl with sulfoxide/sulfone to modulate polarity and binding .
- Fragment-Based Screening : Test truncated analogs (e.g., imidazole-only fragments) to identify critical pharmacophores .
Q. Table 2: SAR Trends for Analogs
| Modification | Effect on Activity | Reference |
|---|---|---|
| Piperidine → morpholine | ↓ Anticancer activity | |
| 4-Fluoro phenyl substitution | ↑ Antimicrobial potency |
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid hydrolysis .
- Moisture Control : Use desiccants (silica gel) in sealed containers .
How to assess the compound’s pharmacokinetic properties in vitro?
Q. Advanced
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t1/2 and CYP450 metabolism .
- Caco-2 Permeability : Evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good permeability) .
- Plasma Protein Binding : Use ultrafiltration to quantify free fraction (e.g., >90% binding reduces efficacy) .
What analytical methods resolve enantiomeric impurities?
Q. Advanced
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .
- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
